Cas no 2171836-82-9 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid)

1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid is a specialized building block used in peptide synthesis and medicinal chemistry. Its key structural features include an Fmoc-protected amine group, which ensures selective deprotection under mild basic conditions, and a 3-methylpiperidine-4-carboxylic acid moiety, offering conformational rigidity and potential bioactivity modulation. The hexanoyl linker enhances solubility and flexibility, facilitating incorporation into complex molecular architectures. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics, where precise control over stereochemistry and functional group compatibility is critical. Its well-defined reactivity profile makes it suitable for applications in drug discovery and biochemical research.
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid structure
2171836-82-9 structure
Product name:1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid
CAS No:2171836-82-9
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:5997452
PubChem ID:165539648

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid
    • EN300-1498521
    • 2171836-82-9
    • 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
    • インチ: 1S/C28H34N2O5/c1-3-8-19(15-26(31)30-14-13-20(27(32)33)18(2)16-30)29-28(34)35-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,18-20,25H,3,8,13-17H2,1-2H3,(H,29,34)(H,32,33)
    • InChIKey: FAQLKRJLMSZTMC-UHFFFAOYSA-N
    • SMILES: OC(C1CCN(C(CC(CCC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1C)=O

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 736
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 95.9Ų

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1498521-1.0g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
2171836-82-9
1g
$0.0 2023-06-05
Enamine
EN300-1498521-10000mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
2171836-82-9
10000mg
$14487.0 2023-09-27
Enamine
EN300-1498521-250mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
2171836-82-9
250mg
$3099.0 2023-09-27
Enamine
EN300-1498521-100mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
2171836-82-9
100mg
$2963.0 2023-09-27
Enamine
EN300-1498521-500mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
2171836-82-9
500mg
$3233.0 2023-09-27
Enamine
EN300-1498521-2500mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
2171836-82-9
2500mg
$6602.0 2023-09-27
Enamine
EN300-1498521-50mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
2171836-82-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1498521-1000mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
2171836-82-9
1000mg
$3368.0 2023-09-27
Enamine
EN300-1498521-5000mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid
2171836-82-9
5000mg
$9769.0 2023-09-27

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid 関連文献

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acidに関する追加情報

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid is a complex organic compound with the CAS number 2171836-82-9. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hexanoyl chain, and a 3-methylpiperidine ring. The presence of these functional groups makes it a valuable molecule in various chemical and pharmaceutical applications.

The Fmoc group, which is a well-known protecting group in peptide synthesis, plays a critical role in stabilizing the compound during reactions. Its ability to protect amino groups while maintaining reactivity has made it indispensable in modern organic synthesis. The hexanoyl chain, on the other hand, contributes to the compound's hydrophobicity, enhancing its potential for use in drug delivery systems or as a precursor in the synthesis of bioactive molecules.

Recent studies have highlighted the importance of 3-methylpiperidine rings in medicinal chemistry due to their ability to form stable amide bonds and their compatibility with various biological systems. The combination of these elements in 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid makes it a promising candidate for applications in drug design and development.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These analyses have provided insights into its molecular structure, stability, and reactivity under different conditions. For instance, NMR spectroscopy has revealed the spatial arrangement of the Fmoc group relative to the piperidine ring, which is crucial for understanding its interaction with other molecules.

In terms of synthesis, this compound is typically prepared through a multi-step process involving peptide coupling reactions and selective protection/deprotection strategies. The use of Fmoc chemistry ensures high yields and excellent control over the reaction pathway. Researchers have also explored alternative synthetic routes to optimize the production process, reducing costs and improving scalability.

One of the most exciting developments in this field is the application of machine learning algorithms to predict the biological activity of compounds like 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid. By analyzing large datasets of similar molecules, these algorithms can identify potential therapeutic targets and guide experimental efforts more effectively.

Furthermore, recent advancements in green chemistry have led to the development of environmentally friendly methods for synthesizing this compound. By utilizing biodegradable solvents and catalytic systems, researchers have significantly reduced the environmental footprint of its production process while maintaining high product quality.

In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid is a versatile and highly functionalized molecule with wide-ranging applications in organic synthesis and drug discovery. Its unique combination of structural features and reactivity makes it an invaluable tool for researchers in both academia and industry.

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